molecular formula C15H21NO4 B13396892 2-{[(Benzyloxy)carbonyl](methyl)amino}-3-methylpentanoic acid

2-{[(Benzyloxy)carbonyl](methyl)amino}-3-methylpentanoic acid

Cat. No.: B13396892
M. Wt: 279.33 g/mol
InChI Key: QUMDFJSXQJTNDA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Benzyloxy)carbonylamino}-3-methylpentanoic acid typically involves the protection of the amino group of isoleucine with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of isoleucine with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction conditions often include an organic solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection reaction but may include additional purification steps such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-{(Benzyloxy)carbonylamino}-3-methylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{(Benzyloxy)carbonylamino}-3-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{(Benzyloxy)carbonylamino}-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes. The benzyloxycarbonyl group acts as a protecting group, allowing the compound to participate in various biochemical reactions without undergoing unwanted side reactions. The methylamino group can form hydrogen bonds and electrostatic interactions with enzyme active sites, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(Benzyloxy)carbonylamino}-3-methylpentanoic acid is unique due to its combination of a benzyloxycarbonyl protecting group and a methylamino group on a methylpentanoic acid backbone. This structure provides a balance of stability and reactivity, making it valuable in various chemical and biochemical applications .

Properties

IUPAC Name

3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-4-11(2)13(14(17)18)16(3)15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMDFJSXQJTNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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